molecular formula C21H20N4O3 B1250679 Verrucine A

Verrucine A

Cat. No.: B1250679
M. Wt: 376.4 g/mol
InChI Key: LISCNUCDEMJKLE-IRXDYDNUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Verrucine A is a natural product found in Penicillium aurantiogriseum and Penicillium verrucosum with data available.

Properties

Molecular Formula

C21H20N4O3

Molecular Weight

376.4 g/mol

IUPAC Name

3-[(1S,4S)-1-benzyl-3,6-dioxo-2,4-dihydro-1H-pyrazino[2,1-b]quinazolin-4-yl]propanamide

InChI

InChI=1S/C21H20N4O3/c22-18(26)11-10-17-20(27)24-16(12-13-6-2-1-3-7-13)19-23-15-9-5-4-8-14(15)21(28)25(17)19/h1-9,16-17H,10-12H2,(H2,22,26)(H,24,27)/t16-,17-/m0/s1

InChI Key

LISCNUCDEMJKLE-IRXDYDNUSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@H]2C3=NC4=CC=CC=C4C(=O)N3[C@H](C(=O)N2)CCC(=O)N

Canonical SMILES

C1=CC=C(C=C1)CC2C3=NC4=CC=CC=C4C(=O)N3C(C(=O)N2)CCC(=O)N

Synonyms

verrucine A

Origin of Product

United States

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for the initial isolation and purification of Verrucine A from natural sources?

  • Methodological Answer : Begin with bioassay-guided fractionation using solvent partitioning (e.g., ethyl acetate/water) and chromatographic techniques (e.g., HPLC with C18 columns). Validate purity via NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS). Include negative controls to rule out solvent artifacts .
  • Data Considerations : Maintain a table comparing retention times, solvent systems, and spectral data across isolation steps.

Q. How can researchers ensure accurate structural elucidation of this compound given its complex stereochemistry?

  • Methodological Answer : Combine 2D NMR (COSY, HSQC, HMBC) for connectivity analysis with computational methods (DFT-based NMR chemical shift prediction). Validate stereochemical assignments using X-ray crystallography or Mosher ester derivatization .
  • Data Contradiction Analysis : Cross-check experimental NOESY correlations with computational models to resolve discrepancies in proposed configurations .

Q. What in vitro assays are most suitable for preliminary bioactivity screening of this compound?

  • Methodological Answer : Prioritize target-specific assays (e.g., enzyme inhibition kinetics) over broad cytotoxicity screens. Use dose-response curves (IC₅₀/EC₅₀) with positive controls (e.g., known inhibitors). Replicate results across ≥3 independent trials to confirm activity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported mechanisms of action for this compound across different cellular models?

  • Methodological Answer : Conduct comparative studies under standardized conditions (cell line, culture media, exposure time). Use multi-omics approaches (transcriptomics, proteomics) to identify context-dependent pathways. Validate hypotheses via CRISPR knockouts or pharmacological inhibitors .
  • Data Analysis : Apply statistical rigor (e.g., ANOVA with post-hoc tests) to differentiate artifacts from biologically significant variations .

Q. What strategies optimize the total synthesis of this compound to improve yield without compromising stereochemical fidelity?

  • Methodological Answer : Employ retrosynthetic analysis to identify bottlenecks (e.g., stereoselective cyclization). Test alternative catalysts (e.g., chiral organocatalysts) and reaction conditions (microwave-assisted synthesis). Monitor intermediates via LC-MS and in situ IR .
  • Reproducibility : Document all synthetic steps in detail, including failed attempts, to enable replication .

Q. How should researchers design studies to investigate this compound’s pharmacokinetic-pharmacodynamic (PK-PD) relationships in vivo?

  • Methodological Answer : Use radiolabeled this compound in rodent models to track absorption/distribution. Pair plasma concentration data (LC-MS/MS) with time-resolved biomarker measurements (ELISA). Apply compartmental modeling to correlate exposure with efficacy/toxicity .
  • Ethical Compliance : Adhere to institutional guidelines for animal welfare and data transparency .

Data and Literature Management

Q. What frameworks are recommended for curating conflicting spectral or bioactivity data related to this compound in public databases?

  • Methodological Answer : Establish a centralized repository with annotated metadata (e.g., solvent purity, instrument calibration logs). Use version control systems (e.g., Git) to track revisions. Cross-validate entries against primary literature .
  • Critical Analysis : Flag outliers by comparing datasets using clustering algorithms (e.g., PCA) .

Q. How can systematic reviews address gaps in understanding this compound’s ecological roles versus its pharmacological potential?

  • Methodological Answer : Apply PICO (Population, Intervention, Comparison, Outcome) frameworks to structure literature searches. Use tools like PRISMA for reporting inclusion/exclusion criteria. Differentiate field studies (e.g., microbial symbiont interactions) from clinical hypotheses .

Tables for Methodological Reference

Research Phase Key Parameters Validation Criteria
Isolation/PurificationSolvent polarity, column retention factorsPurity ≥95% (HPLC), spectral match to literature
Structural ElucidationNMR coupling constants, DFT RMSD valuesX-ray R-factor ≤0.05, Mosher Δδ >0.1 ppm
Bioactivity ScreeningIC₅₀ reproducibility (SD <15%)Significance (p<0.01) vs. negative controls

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Verrucine A
Reactant of Route 2
Verrucine A

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